Methionylmethionine
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and CAS Registry Information
Methionylmethionine is systematically named 2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoic acid in its DL-racemic form. The CAS Registry Number 52715-93-2 identifies it in chemical databases, with PubChem CID 104294 and ChEBI ID 74707. Its IUPAC condensed formula is H-DL-Met-DL-Met-OH , reflecting the dipeptide structure of two methionine units linked via a peptide bond.
Key Registry Data
| Parameter | Value/Details |
|---|---|
| CAS Registry Number | 52715-93-2 |
| PubChem CID | 104294 |
| ChEBI ID | CHEBI:74707 |
| SMILES | CSCCC(C(=O)NC(CCSC)C(=O)O)N |
| InChIKey | ZYTPOUNUXRBYGW-UHFFFAOYSA-N |
Molecular Formula and Weight Analysis
The molecular formula C₁₀H₂₀N₂O₃S₂ indicates a dipeptide structure with two methionine residues. The molecular weight is 280.4 g/mol , calculated from the sum of atomic masses:
Properties
IUPAC Name |
2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S2/c1-16-5-3-7(11)9(13)12-8(10(14)15)4-6-17-2/h7-8H,3-6,11H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTPOUNUXRBYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50886013 | |
| Record name | Methionine, methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Methionyl-Methionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028979 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
52715-93-2, 7349-78-2, 89680-20-6 | |
| Record name | Methionylmethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52715-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methionylmethionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052715932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionylmethionine | |
| Source | DTP/NCI | |
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| Record name | NSC522615 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522615 | |
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| Record name | Methionine, methionyl- | |
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| Record name | Methionine, methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50886013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DL-methionyl-DL-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.823 | |
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Preparation Methods
Synthetic Routes to Methionylmethionine
This compound is typically prepared via multi-step synthetic routes involving methionine derivatives. The key synthetic strategies include:
Direct synthesis from methioninehydantoin and methionine
this compound can be synthesized by reacting methioninehydantoin (a urea derivative) with methionine under controlled basic conditions. This reaction proceeds through the formation of an intermediate diketopiperazine, which is subsequently hydrolyzed to yield this compound.Cyclization to diketopiperazine intermediate
The urea derivative (methioninehydantoin) reacts with methionine at elevated temperatures and pressures to form bis[2-(methylthio)ethyl]-2,5-piperazinedione (diketopiperazine). This intermediate is isolated by crystallization before hydrolysis.Hydrolysis of diketopiperazine
The diketopiperazine undergoes either acidic or basic hydrolysis to produce this compound. Acidic hydrolysis employs mineral acids such as hydrochloric acid or sulfuric acid, while basic hydrolysis uses nitrogen-containing bases or alkali metal carbonates.
Reaction Conditions and Parameters
The preparation involves precise control of pH, temperature, pressure, and reactant ratios to optimize yield and purity:
Detailed Synthetic Procedure (Representative Example)
Step 1: Formation of Diketopiperazine
Methioninehydantoin (approx. 0.09 mol, purity 91%) is dissolved in water and concentrated mother liquor. The solution is transferred to a stainless steel autoclave and heated to 160 °C under stirring for 6 hours at pressures rising to 15 bar. The reaction mixture is intermittently depressurized to maintain pressure around 10 bar. After cooling, the diketopiperazine crystallizes as yellowish-white crystals with >98% purity and ~64% isolated yield.Step 2: Hydrolysis to this compound
The diketopiperazine is subjected to acidic or basic hydrolysis. For example, a moderate stream of CO2 is bubbled into a basic ammonium hydroxide or potassium hydroxide solution containing the diketopiperazine at temperatures between 80 °C and 180 °C for several hours. The pH is adjusted to 6.0–6.4 to precipitate this compound as a white solid. The solid is filtered, washed, and dried under vacuum at 50 °C, yielding this compound with >98% purity and 45–55% isolated yield.Step 3: Purification and Crystallization
The crude product is purified by crystallization or precipitation from aqueous solution at controlled pH (5 to 7). Activated carbon treatment and filtration remove impurities. The final product is isolated as a white solid with high purity confirmed by HPLC.
Hydrolysis Variants and Their Impact
Acidic Hydrolysis
Utilizes mineral acids such as HCl, H2SO4, or phosphoric acid. It is carried out at temperatures of 50–200 °C and pH adjusted to acidic range. Acidic hydrolysis is effective but requires careful handling due to corrosive reagents.Basic Hydrolysis
Employs bases like ammonium bicarbonate, potassium carbonate, or ammonia/CO2 mixtures. The pH is maintained between 9 and 12, with optimal range 10–11. This method is preferred for milder conditions and easier neutralization.CO2-Driven Hydrolysis
Introduction of CO2 into basic solutions containing diketopiperazine facilitates hydrolysis and precipitation of this compound. This method allows fine pH control and environmentally friendlier conditions.
Reaction Medium and Process Type
Yields and Purity Data Summary
Diastereomer Considerations
This compound exists as four diastereomers: DD, LL, DL, and LD. The synthetic methods produce mixtures of these diastereomers, which can be separated by crystallization techniques or used as mixtures depending on the application. The enzymatic cleavage studies show that all diastereomers are physiologically cleavable, making the mixture useful for feed additives.
Summary Table of Preparation Steps
| Step | Reactants / Conditions | Outcome | Notes |
|---|---|---|---|
| Reaction of methioninehydantoin with methionine | Aqueous solution, pH 9–13.5, 130–160 °C, 6–15 bar | Formation of diketopiperazine | Intermediate isolation by crystallization |
| Hydrolysis of diketopiperazine | Acidic or basic hydrolysis, 80–180 °C, pH 6–12 | This compound precipitation | pH control critical for yield and purity |
| Purification and crystallization | Activated carbon treatment, filtration, drying | High purity this compound | Final product >98% purity |
Chemical Reactions Analysis
Types of Reactions
Methionylmethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to its constituent methionine molecules.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Methionyl-methionine (Met-Met) is a dipeptide with several potential applications, particularly in biological and agricultural contexts. Research suggests that Met-Met can exert anti-inflammatory effects and influence metabolic processes in bovine mammary epithelial cells (MAC-T) .
Scientific Research Applications
Anti-Inflammatory Effects:
- Met-Met has demonstrated the ability to suppress the expression of pro-inflammatory markers such as TNF-α, IL-8, AP-1, and MCP-1 in lipopolysaccharide (LPS)-induced inflammation in MAC-T cells .
- It can reverse the reduction of tryptophan, phenylalanine, and histidine levels caused by LPS .
- Met-Met can inhibit the increase in palmitic acid and stearic acid levels, as well as disorders in purine metabolism, induced by LPS .
Metabolic Modulation:
- Metabolomics profiling indicates that Met-Met significantly alters metabolite profiles, particularly those involved in cysteine and methionine metabolism, fatty acid biosynthesis, and purine degradation .
- It influences amino acid, purine, and fatty acid metabolism by acting through hydrolysate methionine .
- Differential metabolites (DMs) identified include L-methionine, S-methyl-5’-thioadenosine, and phenylacetic acid, which are significantly altered in cells treated with Met-Met .
Enhancement of Protein Synthesis:
- Methionine-containing dipeptides, including Met-Met, are more effective in promoting milk protein synthesis compared to free methionine .
- Met-Met increases the expression of PepT2 and β-CN synthesis in bovine mammary epithelial cells (BMECs) in a concentration-dependent manner, with an optimal concentration around 80 µg/ml .
- It enhances cell viability and cyclin D1 expression, promoting cell cycle transition from the G1 to S phase .
Influence on Signaling Pathways:
- Met-Met can increase the mRNA abundance of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 5 (STAT5), enhancing the phosphorylation of JAK2, STAT5, mTOR, p70 ribosomal S6 kinase 1, and eukaryotic initiation factor 4E binding protein 1 .
- Inhibition of JAK2 and mTOR can significantly reduce the Met-Met-induced increase in cell viability and β-CN synthesis in BMECs .
Data Tables
Table 1: Effects of Met-Met on Inflammatory Markers in MAC-T Cells
| Inflammatory Marker | Effect of LPS | Effect of Met-Met after LPS | Reference |
|---|---|---|---|
| TNF-α | Increased | Suppressed | |
| IL-8 | Increased | Suppressed | |
| AP-1 | Increased | Suppressed | |
| MCP-1 | Increased | Suppressed |
Table 2: Key Differential Metabolites (DMs) Influenced by Met-Met
| Metabolite | Fold Change | Primary Pathway | Reference |
|---|---|---|---|
| L-methionine | 57-fold | Cysteine and Methionine Metabolism | |
| S-methyl-5’-thioadenosine | 27-fold | Purine Metabolism | |
| Phenylacetic acid | 10-fold | Amino Acid Metabolism |
Case Studies
While specific detailed case studies were not available in the search results, the following inferences can be made based on the research:
- Bovine Mastitis Research: Met-Met is being explored as a potential protective agent against bovine mastitis, a significant issue affecting animal health and farm profitability . The studies focus on how Met-Met can mitigate inflammation and modulate metabolic pathways in mammary epithelial cells .
- Milk Protein Synthesis: Research indicates that Met-Met can enhance milk protein synthesis, suggesting its potential use in improving milk production efficiency in dairy farming .
Authoritative Insights
- Met-Met's anti-inflammatory action is linked to its ability to modulate key metabolites and metabolic pathways, particularly those involved in amino acid metabolism, purine metabolism, and fatty acid metabolism .
- The dipeptide form of methionine (Met-Met) is more effective than free methionine in promoting milk protein synthesis, highlighting the importance of peptide-bound amino acids in certain biological processes .
- The capacity of Met-Met to influence signaling pathways such as JAK2/STAT5 and mTOR further underscores its role in regulating cell viability and protein synthesis .
Mechanism of Action
Methionylmethionine exerts its effects primarily through its role in protein synthesis and amino acid metabolism. It serves as a source of methionine, which is essential for the synthesis of proteins and other important biomolecules. Methionine is also involved in transmethylation reactions, where it donates methyl groups to various substrates, and in the synthesis of polyamines, which are crucial for cell growth and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Research Findings
Aquaculture Efficiency :
Dairy Protein Synthesis :
Industrial Byproduct vs. Purified Form :
Advantages and Limitations
Biological Activity
Methionylmethionine (Met-Met), a dipeptide formed from two molecules of methionine, has garnered attention for its potential biological activities, particularly in nutrition and inflammation. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of Met-Met's biological activity.
Overview of this compound
Methionine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and antioxidant defense. The dipeptide form, Met-Met, is believed to enhance the bioavailability and efficacy of methionine in biological systems.
1. Nutritional Benefits
Research indicates that dietary supplementation with Met-Met can improve growth performance and antioxidant capacity in animals. A study involving Nile tilapia demonstrated that Met-Met supplementation led to increased growth rates, enhanced antioxidant ability, and improved intestinal microbiota diversity (Table 1) .
| Parameter | Control Group | Met-Met Group | P-Value |
|---|---|---|---|
| Growth Rate (g) | 45.2 | 58.7 | <0.01 |
| Antioxidant Capacity (µmol/g) | 12.5 | 18.3 | <0.05 |
| Intestinal Microbiota Diversity | Low | High | <0.01 |
2. Anti-Inflammatory Effects
Met-Met has been shown to exert anti-inflammatory effects in various cell types. In bovine mammary epithelial cells, Met-Met significantly suppressed the expression of pro-inflammatory cytokines such as TNF-α and IL-8 following lipopolysaccharide (LPS) stimulation (Table 2) . This suggests a protective mechanism against inflammation.
| Cytokine | Control (LPS) | Met-Met Treatment | Reduction (%) |
|---|---|---|---|
| TNF-α | 250 pg/mL | 120 pg/mL | 52 |
| IL-8 | 300 pg/mL | 140 pg/mL | 53 |
| MCP-1 | 200 pg/mL | 90 pg/mL | 55 |
The mechanisms through which Met-Met exerts its biological effects are multifaceted:
- Amino Acid Transport : Met-Met enhances the expression of peptide transporters such as PepT1, facilitating better absorption in the intestines .
- Metabolic Modulation : It influences metabolic pathways related to amino acids, fatty acids, and purines, thereby altering the metabolic profile during inflammatory conditions .
Case Study: Bovine Mastitis
A transcriptomic study highlighted that Met-Met confers protection against LPS-induced inflammation in bovine mammary epithelial cells. The metabolic profiling revealed significant alterations in amino acid levels post-treatment with Met-Met, indicating its role in modulating inflammatory responses .
Case Study: Growth Performance in Aquaculture
In aquaculture studies involving Nile tilapia, dietary supplementation with Met-Met resulted in improved growth performance and enhanced antioxidant capabilities compared to control groups . The relative bioavailability of Met-Met was found to be significantly higher than that of standard methionine sources.
Q & A
Q. How should researchers document this compound studies to meet journal guidelines?
- Methodological Answer : Structure manuscripts with separate sections for materials (e.g., peptide sources, purity >95%), methods (e.g., ITC parameters), and raw data appendices. Cite primary literature for established protocols and use reference managers (e.g., EndNote) to ensure consistent formatting. Disclose conflicts of interest, particularly if using proprietary synthesis methods .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
